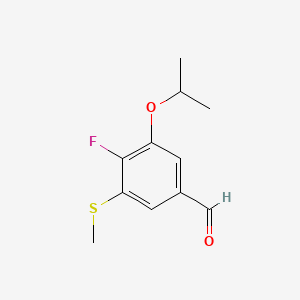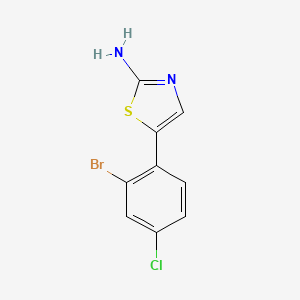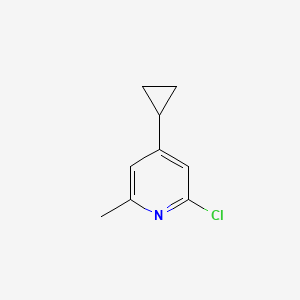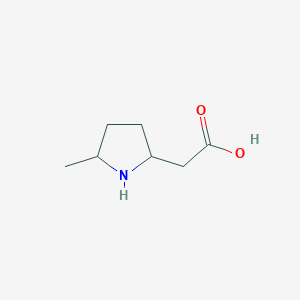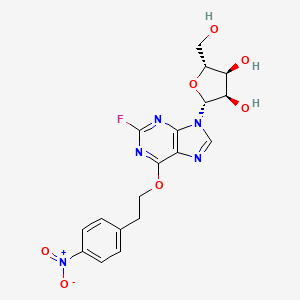
Ethyl2-(((benzyloxy)carbonyl)amino)-3-methyl-3-nitrobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, a nitro group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE typically involves multi-step organic reactions. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by nitration and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as benzyl chloroformate, nitric acid, and ethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen gas, Pd/C
Major Products
Oxidation: Amino derivatives
Reduction: Carboxylic acids
Substitution: Free amines
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE involves its interaction with various molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the nitro group can participate in redox reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets or participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROPROPANOATE
- ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROHEXANOATE
Uniqueness
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
Eigenschaften
Molekularformel |
C15H20N2O6 |
|---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
ethyl 3-methyl-3-nitro-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H20N2O6/c1-4-22-13(18)12(15(2,3)17(20)21)16-14(19)23-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
NNNPRYDWBAUWGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)(C)[N+](=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



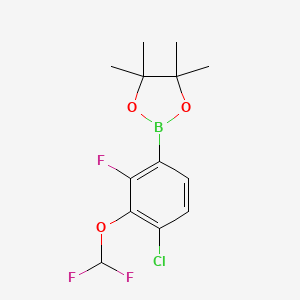
![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)




![9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14031486.png)
